5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol

Description

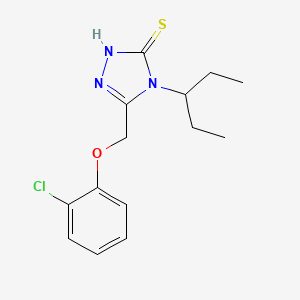

5-(2-Chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a thiol (-SH) group. The substituents at positions 4 and 5 are critical to its physicochemical and biological properties:

- Position 4: A branched pentan-3-yl group, contributing to hydrophobicity and steric bulk, which may influence membrane permeability and binding interactions.

- Position 5: A 2-chlorophenoxymethyl group, combining an electron-withdrawing chlorine atom and an ether linkage.

Properties

IUPAC Name |

3-[(2-chlorophenoxy)methyl]-4-pentan-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3OS/c1-3-10(4-2)18-13(16-17-14(18)20)9-19-12-8-6-5-7-11(12)15/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJPUEIYNSDBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=NNC1=S)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129088 | |

| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725710-58-7 | |

| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725710-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2-Chlorophenoxy)methyl]-4-(1-ethylpropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H16ClN3OS

- Molecular Weight : 299.81 g/mol

This structure features a triazole ring that is known for its stability and ability to engage in various biochemical interactions.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have indicated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .

- The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

-

Enzyme Inhibition

- The triazole moiety has been reported to inhibit several enzymes, including aromatase and carbonic anhydrase. These interactions are crucial for developing targeted therapies against diseases like cancer .

- The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their efficacy as inhibitors.

- Antimicrobial Properties

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to:

- Interact with Biological Targets : The compound acts as a ligand for various receptors and enzymes due to its polar nature and capacity for hydrogen bonding.

- Induce Apoptosis : By triggering apoptotic pathways in cancer cells, it effectively reduces tumor growth.

Toxicity and Safety Profile

In vivo studies have assessed the acute toxicity of related triazole compounds. For instance, one study reported an LD50 value indicating moderate toxicity when administered intragastrically . This suggests that while the compound has therapeutic potential, careful evaluation of its safety profile is necessary for clinical applications.

Scientific Research Applications

Agricultural Chemistry

5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol has been identified as a potential fungicide. Its mechanism of action involves inhibiting fungal growth by disrupting cellular processes. Studies have shown that compounds with similar structures exhibit effective antifungal properties against various pathogens affecting crops.

Case Study : A study conducted on the efficacy of triazole derivatives demonstrated that this compound significantly reduced the growth of Fusarium species in vitro, suggesting its application in crop protection strategies against fungal diseases .

Pharmaceutical Development

The triazole moiety is widely recognized for its therapeutic potential. Compounds containing this structure have been explored for their antifungal properties and as inhibitors of various enzymes involved in disease processes.

Case Study : Research into triazoles has indicated that derivatives can serve as potent inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. This could position this compound as a candidate for further pharmacological studies aimed at drug development .

Biochemical Research

The thiol group in this compound allows it to participate in redox reactions, making it useful in biochemical assays and studies involving oxidative stress.

Case Study : In cell culture studies, triazole thiols have been utilized to modulate oxidative stress levels, providing insights into cellular responses to environmental stressors. This application is particularly relevant in cancer research where oxidative stress plays a significant role in tumor progression .

Chemical Reactions Analysis

Formation of the Triazole Core

The triazole ring is commonly synthesized via cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions. For example, arylthiosemicarbazides can undergo ring closure in alkaline media to form 1,2,4-triazoles . This method may be generalized as:

Mechanism :

-

Thiosemicarbazide formation : Reaction of a hydrazide with a thiocyanate or similar reagent.

-

Cyclization : Treatment with a strong base (e.g., NaOH) to form the triazole ring.

Alkylation at Position 4

The introduction of the pentan-3-yl group likely occurs via nucleophilic substitution at the triazole’s sulfur atom or N-position. Alkylation agents such as alkyl halides (e.g., 1-bromopentane) under basic conditions (e.g., Cs₂CO₃) are commonly used . For example:

Substitution at Position 5

The 2-chlorophenoxymethyl group may be introduced via electrophilic substitution. Chloromethyl phenyl ether derivatives could react with the triazole’s thiol group under basic conditions, forming a sulfur-carbon bond. Alternatively, acetal deprotection or direct alkylation may be employed, as seen in similar compounds .

Alkylation of Triazole Thiol

The thiol group (-SH) at position 3 is nucleophilic and can undergo alkylation via SN2 mechanisms. For example:

-

Reagent : Halogenated acetals (e.g., 2-bromo-1,1-diethoxyethane).

-

Base : Cs₂CO₃ in DMF.

Mechanism :

The thiolate ion attacks the electrophilic carbon in the alkylating agent, displacing the leaving group (e.g., bromide).

Substitution at Position 5

The introduction of the 2-chlorophenoxymethyl group may involve:

-

Electrophilic activation : Chloromethyl phenyl ether reacts with the triazole’s sulfur or nitrogen.

-

Nucleophilic attack : The triazole’s sulfur (or adjacent nitrogen) acts as a nucleophile, displacing chlorine.

Characterization Techniques

Common methods include:

-

¹H NMR : Used to confirm deprotection of acetal groups or conversion of intermediates .

-

Elemental analysis : Validated molecular formula and purity .

-

IR spectroscopy : Identified functional groups (e.g., SH stretch at ~2575 cm⁻¹) .

Yield and Purity

While specific data for the target compound is unavailable, analogous reactions show:

Challenges and Considerations

-

Selectivity : Alkylation may occur at multiple positions (e.g., sulfur vs. nitrogen), requiring controlled conditions .

-

Stability : Thiol groups are prone to oxidation, necessitating inert atmospheres or stabilizing agents .

-

Deprotection : Acetal or ether intermediates may require acidic conditions for hydrolysis, as seen in analogous compounds .

Biological Relevance

While the target compound’s biological activity is not explicitly detailed in the provided sources, related 1,2,4-triazole derivatives exhibit antimicrobial and antifungal properties . Substituents like alkyl chains (e.g., pentan-3-yl) and electron-withdrawing groups (e.g., chlorophenoxymethyl) may modulate activity through hydrophobic interactions or electronic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares substituents at positions 4 and 5 of analogous triazole-3-thiol derivatives:

Key Observations :

- Electronic Effects: The 2-chlorophenoxymethyl group combines electron withdrawal (Cl) and ether oxygen, contrasting with nitro (), methoxy (), or hydrazinyl () substituents.

- Biological Relevance : Halogenated derivatives (Cl, I) show enhanced binding to enzyme active sites, as seen in Yucasin and CoV helicase inhibitors .

Comparison with Main Compound :

- The 2-chlorophenoxymethyl group may confer enzyme inhibition similar to Yucasin , while the pentan-3-yl group could enhance pharmacokinetic properties over smaller substituents.

- Lack of Schiff base or hydrazinyl groups suggests distinct target specificity compared to .

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclization of thiosemicarbazide intermediates under basic conditions, followed by alkylation with 2-chlorophenoxymethyl groups. For example, hydrazinecarbothioamide precursors are cyclized using NaOH or ethanol under reflux (60–80°C) to form the triazole core. Intermediates are characterized via IR spectrophotometry (e.g., S-H stretching at 2550–2600 cm⁻¹) and elemental analysis to confirm stoichiometry . Chromatographic methods (TLC/HPLC) are used to verify purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs a multi-technique approach:

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .

- ¹H-NMR to resolve substituent environments (e.g., pentan-3-yl CH₂ groups at δ 1.2–1.6 ppm, aromatic protons from 2-chlorophenoxymethyl at δ 6.8–7.4 ppm) .

- LC-MS for molecular ion verification and purity assessment .

Q. What physicochemical properties are critical to document for this compound?

- Methodological Answer : Key properties include:

- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation .

- Thermal stability : Analyzed via differential scanning calorimetry (DSC) to determine decomposition temperatures .

- LogP values : Calculated experimentally (shake-flask method) or computationally to assess hydrophobicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism in triazole-thiol systems. Strategies include:

- Variable-temperature NMR to observe dynamic equilibria between thiol and thione tautomers .

- X-ray crystallography (if crystalline) to unambiguously assign bond lengths and tautomeric forms .

- Cross-validation with computational simulations (e.g., DFT for IR/NMR prediction) .

Q. What computational methods predict the pharmacological activity of this compound?

- Methodological Answer :

- PASS Online predicts biological activity spectra (e.g., antifungal, antibacterial) based on structural similarity to known drugs .

- Molecular docking (AutoDock Vina, Glide) evaluates binding affinities to target proteins (e.g., fungal CYP51 for antifungals) .

- ADME analysis (SwissADME) assesses drug-likeness, including bioavailability and CYP450 interactions .

Q. How can synthesis conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Reaction solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to ethanol .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency of the triazole-thiol group .

- DoE (Design of Experiments) : Systematic variation of temperature, pH, and stoichiometry to identify optimal conditions .

Q. What strategies address low reproducibility in biological activity assays?

- Methodological Answer :

- Strict analog purity criteria : Require ≥95% purity (HPLC) to exclude confounding impurities .

- Dose-response curves : Use IC50/EC50 values from triplicate assays to quantify potency variability .

- Positive controls : Compare activity to reference compounds (e.g., fluconazole for antifungals) to validate assay conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between in vitro and computational models?

- Methodological Answer :

- False positives in docking : Validate computational hits with orthogonal assays (e.g., MIC tests for antimicrobial claims) .

- Membrane permeability issues : Use Caco-2 assays or parallel artificial membrane permeability (PAMPA) to explain poor in vivo-in vitro correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.